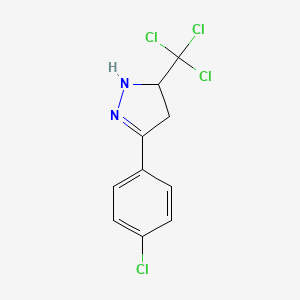

3-(4-chlorophenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl4N2/c11-7-3-1-6(2-4-7)8-5-9(16-15-8)10(12,13)14/h1-4,9,16H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIJHSVAAISBQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NN=C1C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-chlorophenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole is a pyrazole derivative that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential applications based on various studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The method includes the use of hydrazine derivatives and various carbonyl compounds, leading to the formation of the desired pyrazole structure. The synthetic pathway often employs techniques such as reflux and crystallization to purify the final product.

Biological Activity

Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit significant antifungal properties. A study evaluated several synthesized derivatives against pathogenic fungi, revealing that some compounds showed potent activity against strains such as Candida albicans and Aspergillus niger .

Antimycobacterial Activity

In addition to antifungal properties, certain derivatives were tested for their activity against Mycobacterium tuberculosis H37Rv. The results indicated that these compounds might serve as promising candidates for developing new antitubercular agents .

Antioxidant and Antimicrobial Activity

Some studies have also reported antioxidant and antimicrobial activities associated with pyrazole derivatives. The presence of the trichloromethyl group is believed to enhance these biological activities by influencing the electronic properties of the molecule .

Case Studies

-

Antifungal Evaluation

A series of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives were synthesized and evaluated for their antifungal activity. Compounds were tested against four pathogenic fungi, with some showing very good antifungal activity . -

Antitubercular Testing

In a separate study, selected derivatives were assessed for their efficacy against M. tuberculosis. Results indicated that certain compounds exhibited significant inhibitory effects, suggesting potential for further development in treating tuberculosis .

Research Findings Summary

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of dihydropyrazole derivatives are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl group enhances stability and binding to hydrophobic pockets in enzymes (e.g., EGFR) .

- Trichloromethyl vs.

- Heterocyclic Hybrids : Incorporation of thiazole or triazole rings (e.g., compounds 4 and 5 in ) improves solubility and intermolecular interactions, as evidenced by crystallographic data.

Spectroscopic and Crystallographic Comparisons

- NMR Shifts : The ¹H NMR chemical shift of the pyrazole C-H proton in the target compound (δ ~5.2 ppm) aligns with analogues like 5d (δ 5.15 ppm) , confirming similar electronic environments.

- Crystal Packing : Isostructural compounds with Cl/Br substitutions (e.g., ) exhibit identical triclinic (P̄1) symmetry but adjust halogen···π interactions (Cl: 3.4 Å; Br: 3.3 Å) .

Therapeutic Potential

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-chlorophenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole, and what experimental parameters critically influence yield?

- Methodological Answer : The compound can be synthesized via the Vilsmeier–Haack reaction, a cyclization method using chloro-substituted aryl precursors and trichloromethylating agents. Key parameters include solvent polarity (e.g., DMF for activating carbonyl groups), temperature control (80–100°C), and stoichiometric ratios of reagents to minimize by-products like uncyclized intermediates . Alternative routes involve condensation of hydrazine derivatives with β-keto esters under acidic conditions, where pH (4–6) and reaction time (12–24 hrs) are critical for regioselectivity .

Q. How can the structural identity and purity of this compound be validated post-synthesis?

- Methodological Answer : X-ray crystallography is the gold standard for confirming the dihydro-pyrazole ring conformation and substituent positions . Complementary techniques include:

- NMR : and NMR to verify aromatic proton environments (e.g., deshielded protons at δ 7.2–8.1 ppm for 4-chlorophenyl) and trichloromethyl group integration.

- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H] at m/z 356.9 for CHClN).

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer : Standard assays include:

- Antimicrobial Activity : Broth microdilution (MIC determination against Gram-positive/negative bacteria, fungi) per CLSI guidelines.

- Antioxidant Potential : DPPH radical scavenging assay with IC quantification.

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity indices. Positive controls (e.g., ascorbic acid for antioxidants) and solvent controls (DMSO <0.1%) are essential .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Methodological Answer :

- Reaction Path Search : Quantum mechanical calculations (DFT, e.g., B3LYP/6-31G*) to model transition states and identify energy barriers in cyclization steps.

- Solvent Effects : COSMO-RS simulations to predict solvent interactions and select optimal media (e.g., toluene vs. DMF) for yield improvement.

- Machine Learning : Training models on existing pyrazole synthesis datasets to predict regioselectivity under varying conditions (temperature, catalysts) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from:

- Assay Variability : Standardize protocols (e.g., fixed incubation times, cell passage numbers) and validate with reference compounds.

- Structural Analogues : Compare activity of 3-(4-chlorophenyl) derivatives vs. other substituents (e.g., 4-fluorophenyl in ) to isolate electronic effects.

- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, applying statistical tests (e.g., Cochran’s Q) to assess heterogeneity .

Q. How can reaction engineering improve scalability while maintaining stereochemical integrity?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors with precise temperature/residence time control to suppress racemization.

- Catalyst Design : Immobilized Lewis acids (e.g., ZnCl on silica) to enhance recyclability and reduce metal leaching.

- In-line Analytics : PAT tools (e.g., FTIR probes) for real-time monitoring of intermediate formation .

Q. What advanced spectroscopic techniques elucidate its interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) to enzymes like COX-2 or CYP450 isoforms.

- Cryo-EM : Resolve binding modes in membrane-bound targets (e.g., ion channels) at near-atomic resolution.

- NMR Titration : Monitor chemical shift perturbations in - HSQC spectra of protein-ligand complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.